molecular formula C19H26ClNO2 B252735 N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine

N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine

Cat. No. B252735
M. Wt: 335.9 g/mol
InChI Key: GJPFJMZCFXEEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. ADB-CHMINACA is a potent agonist of the CB1 receptor, which is responsible for many of the psychoactive effects of cannabis.

Mechanism of Action

N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine is a potent agonist of the CB1 receptor, which is responsible for many of the psychoactive effects of cannabis. When N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine, including feelings of euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine are still being studied, but early research suggests that it may have a number of potential therapeutic applications. N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine has been shown to have analgesic properties, meaning that it may be useful in the treatment of chronic pain. It may also have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine has a number of advantages for use in laboratory experiments. It has a high affinity for the CB1 receptor, making it a potent agonist. It is also relatively stable and easy to store, which makes it a convenient research chemical. However, there are also limitations to the use of N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine in laboratory experiments. It is a potent psychoactive compound, which means that it must be handled with care and caution. It may also have potential side effects, which could affect the results of experiments.

Future Directions

There are many potential future directions for research on N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine. One area of interest is the development of new treatments for conditions such as chronic pain, anxiety, and depression. N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine may also be useful in the study of the CB1 receptor and its role in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine and its mechanisms of action.
Conclusion
N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. It is a potent agonist of the CB1 receptor, which is responsible for many of the psychoactive effects of cannabis. N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine has a wide range of potential scientific research applications, including the study of the CB1 receptor and its role in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine and its mechanisms of action.

Synthesis Methods

N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of boronic acid derivatives. The synthesis of N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine is a complex process that requires specialized equipment and expertise. Due to the potential hazards associated with the synthesis of N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine, it should only be performed by trained professionals in a laboratory setting.

Scientific Research Applications

N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine has a wide range of potential scientific research applications, including the study of the CB1 receptor and its role in various physiological and pathological processes. N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine may also be useful in the development of new treatments for conditions such as chronic pain, anxiety, and depression.

properties

Product Name

N-(2-adamantyl)-N-(3-chloro-4,5-dimethoxybenzyl)amine

Molecular Formula

C19H26ClNO2

Molecular Weight

335.9 g/mol

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]adamantan-2-amine

InChI

InChI=1S/C19H26ClNO2/c1-22-17-9-13(8-16(20)19(17)23-2)10-21-18-14-4-11-3-12(6-14)7-15(18)5-11/h8-9,11-12,14-15,18,21H,3-7,10H2,1-2H3

InChI Key

GJPFJMZCFXEEOQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Cl)OC

Origin of Product

United States

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